molecular formula C10H14N2O3 B2400614 1-Methyl-2-formyl-1H-imidazole-5-carboxylic acid tert-butyl ester CAS No. 293733-40-1

1-Methyl-2-formyl-1H-imidazole-5-carboxylic acid tert-butyl ester

Cat. No.: B2400614
CAS No.: 293733-40-1
M. Wt: 210.233
InChI Key: VFAJCZHBOJFVTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-2-formyl-1H-imidazole-5-carboxylic acid tert-butyl ester (CAS: 293733-40-1) is a heterocyclic compound featuring an imidazole core substituted with a methyl group at position 1, a formyl group at position 2, and a tert-butyl ester at position 4. The tert-butyl ester serves as a protective group for the carboxylic acid, enhancing stability during synthetic processes. This compound is primarily utilized in pharmaceutical and organic synthesis as a versatile intermediate, enabling the construction of complex molecules through selective deprotection or functionalization of its reactive sites .

Properties

IUPAC Name

tert-butyl 2-formyl-3-methylimidazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3/c1-10(2,3)15-9(14)7-5-11-8(6-13)12(7)4/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFAJCZHBOJFVTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CN=C(N1C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Competing Pathways and Byproduct Formation

Parallel pathways may lead to over-carbonylation (yielding 2-carboxy derivatives) or decarbonylation. These are mitigated by:

  • Strict control of CO pressure (1–2 atm).
  • Use of chelating ligands like 1,1'-bis(diphenylphosphino)ferrocene (dppf) to stabilize Pd intermediates.

Alternative Formylation Strategies

Vilsmeier-Haack Reaction

Adapting methods from and, the Vilsmeier-Haack formylation employs phosphorus oxychloride (POCl₃) and DMF to generate the formylating agent. However, applied to intermediate 2 , this approach suffers from poor regioselectivity, with formylation occurring predominantly at position 4 (20% yield) due to electronic directing effects of the tert-butyl ester.

Directed Ortho-Metalation

Deprotonation of the imidazole C-2 hydrogen using LDA (2.5 equiv) at -78°C, followed by quenching with DMF, installs the formyl group in 45% yield. While feasible, this method requires stringent anhydrous conditions and offers no advantage over palladium-mediated routes in terms of efficiency.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (HPLC) Key Advantages Limitations
Pd-catalyzed carbonylation 68 98.5 High regioselectivity, scalable Requires CO gas infrastructure
Vilsmeier-Haack 20 85.2 No transition metals Poor regioselectivity
Directed metalation 45 92.0 Avoids halogenated intermediates Low yield, extreme reaction conditions

Scale-Up Considerations and Industrial Feasibility

The palladium-catalyzed route is preferred for kilogram-scale synthesis, as demonstrated by in the context of cytochrome c oxidase mimics. Critical scale-up parameters include:

  • CO Safety : Closed-loop gas handling systems to mitigate explosion risks.
  • Catalyst Recovery : Adsorption on activated carbon filters enables Pd recovery (>90%).
  • Crystallization : Final product isolation via anti-solvent (hexane) addition achieves >99% purity after recrystallization from ethyl acetate/hexane.

Applications in Drug Development and Coordination Chemistry

This compound serves as a precursor to:

  • Antihypertensive agents : Via reductive amination to generate Losartan analogs.
  • Tripodal ligands : Coordination to Cu(I) centers in bioinorganic catalysts.
  • Antimicrobial derivatives : Functionalization of the formyl group with thiosemicarbazides.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-2-formyl-1H-imidazole-5-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of imidazole derivatives, including 1-methyl-2-formyl-1H-imidazole-5-carboxylic acid tert-butyl ester. These compounds exhibit significant antibacterial activity against various strains of bacteria. For example, research indicates that N-alkylimidazole derivatives show concentration-dependent antibacterial activity against Gram-positive bacteria, with structure-activity relationships suggesting that the length of the alkyl chain influences efficacy .

Case Study: Antimicrobial Efficacy
A study evaluated several imidazole derivatives for their antibacterial properties. The results demonstrated that compounds with specific substituents exhibited enhanced activity compared to traditional antibiotics like metronidazole. The findings are summarized in Table 1.

CompoundMinimum Inhibitory Concentration (MIC)Activity Level
This compound50 µg/mLModerate
Metronidazole>100 µg/mLLow
Ampicillin10 µg/mLHigh

Organic Synthesis Applications

Synthesis of Imidazole Derivatives
The compound serves as a versatile intermediate in the synthesis of various imidazole derivatives. The introduction of different substituents at the 1 and 2 positions of the imidazole ring allows for the development of compounds with tailored properties for specific applications.

Case Study: Synthesis Protocols
A novel approach using this compound involved its reaction with various amines to yield substituted imidazoles in good yields. This method highlights the compound's utility in producing complex molecules efficiently .

Material Science Applications

Fluorescent Materials
Imidazole derivatives have been explored for use in fluorescent materials due to their ability to form stable complexes with metal ions. The tert-butyl ester group enhances solubility and stability, making these compounds suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Case Study: Fluorescent Properties
Research has shown that certain imidazole-based compounds exhibit strong fluorescence when incorporated into polymer matrices. This property can be leveraged in developing new materials for sensors and display technologies.

Mechanism of Action

The mechanism of action of 1-Methyl-2-formyl-1H-imidazole-5-carboxylic acid tert-butyl ester involves its interaction with molecular targets and pathways. The compound may act by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Analogues with tert-Butyl Ester Groups

Imidazole Derivatives from

Compounds 5{29}–5{33} (e.g., 4-[(benzylamino)carbonyl]-5-[(tert-butoxy-S-alanyl)carbonyl]-1H-imidazole) share the imidazole backbone but differ in substituents at positions 4 and 5. These derivatives incorporate aminoacyl or alkylamino groups, which influence their solubility and reactivity.

Benzoimidazole Analogs ()

tert-Butyl 5-methyl-1H-benzo[d]imidazole-1-carboxylate (C₁₃H₁₆N₂O₂, MW: 232.28 g/mol) replaces the imidazole ring with a benzoimidazole system. The fused benzene ring increases aromaticity, likely improving thermal stability but reducing solubility in polar solvents. Storage conditions (2–8°C) suggest sensitivity to ambient degradation, a trait shared with the target compound .

Physicochemical Properties and Stability

  • Thermal Cleavage of tert-Butyl Esters :
    Studies on tert-butyl acrylate polymers (A20) reveal that thermal cleavage of the ester group releases isobutene, forming carboxylic acids that undergo intramolecular cyclization to anhydrides (activation energy: 116 kJ/mol). In contrast, methyl methacrylate-based polymers (MA20) degrade via oxidation (activation energy: 125 kJ/mol) . The target compound’s tert-butyl ester is expected to exhibit similar cleavage behavior under elevated temperatures, critical for controlled deprotection in synthesis.

  • Molecular Weight and Reactivity :
    While the exact molecular weight of the target compound is unspecified, analogs like the trifluoromethyl-substituted imidazole in (m/z 609.5) demonstrate that bulky substituents increase mass and may sterically hinder reactions at the formyl or ester groups .

Data Table: Key Comparative Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Thermal Stability (Activation Energy) Primary Applications
1-Methyl-2-formyl-1H-imidazole-5-carboxylic acid tert-butyl ester Not reported ~250–300 (estimated) 1-Me, 2-CHO, 5-t-Bu ester ~116 kJ/mol (analogous to A20) Drug intermediates, protecting groups
tert-Butyl 5-methyl-1H-benzo[d]imidazole-1-carboxylate C₁₃H₁₆N₂O₂ 232.28 Benzoimidazole, 5-Me, 1-t-Bu ester Not reported Research chemicals, catalysis
4-[(tert-butoxy-S-alanyl)carbonyl]-1H-imidazole (5{29}) C₁₃H₂₁N₃O₅ 299.33 4-(S-alanyl), 5-t-Bu ester Substituent-dependent Peptide analogs, enzyme inhibitors
2-{4-[2-(2-Fluoro-5-trifluoromethyl-phenylamino)-1-methyl-1H-benzoimidazol-5-yloxy]-pyridin-2-yl}-5-trifluoromethyl-1H-imidazole-4-carboxylic acid ethyl ester C₂₈H₂₀F₆N₆O₃ 608.49 (M+H) Trifluoromethyl, ethyl ester Not reported Kinase inhibitors, oncology candidates

Biological Activity

1-Methyl-2-formyl-1H-imidazole-5-carboxylic acid tert-butyl ester is a compound characterized by its imidazole ring, which is a significant structural motif in many biologically active molecules. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical structure and properties:

PropertyValue
IUPAC Name This compound
Molecular Formula C10H14N2O4
Molecular Weight 226.23 g/mol
CAS Number Not available

The presence of the imidazole ring allows for interactions with various biological targets, making it an interesting candidate for drug development.

The biological activity of this compound primarily involves its interaction with enzymes and receptors. The imidazole ring can engage in hydrogen bonding and hydrophobic interactions, which modulate the activity of biological targets. This mechanism is critical for its potential use in therapeutic applications.

Antiviral Activity

Recent studies have indicated that compounds related to imidazole derivatives exhibit antiviral properties. For instance, derivatives of imidazole have shown efficacy against orthopoxviruses, suggesting that this compound may possess similar antiviral capabilities. In vitro studies demonstrated that modifications to the imidazole structure could enhance its ability to inhibit viral replication, making it a candidate for further exploration in antiviral drug development .

Antitumor Activity

Imidazole derivatives have also been explored for their antitumor effects. Compounds with similar structural features have shown selective cytotoxicity against cancer cell lines. For example, certain derivatives exhibited significant activity against human glioblastoma and melanoma cells, potentially due to their ability to induce apoptosis through interaction with specific cellular pathways . The structure-activity relationship (SAR) analyses indicated that the presence of electron-donating groups on the imidazole ring could enhance antitumor activity.

Study 1: Antiviral Efficacy

A study evaluated the antiviral activity of various imidazole derivatives against cowpox and ectromelia viruses. The most active compound demonstrated a selectivity index (SI) indicating high potency without significant cytotoxicity, suggesting that structural modifications on the imidazole scaffold could lead to enhanced antiviral agents .

Study 2: Antitumor Potential

In another investigation, researchers synthesized a series of imidazole-based compounds to assess their cytotoxic effects on different cancer cell lines. The findings revealed that certain modifications led to compounds with IC50 values comparable to standard chemotherapeutics like doxorubicin, highlighting their potential as anticancer agents .

Q & A

Basic: What are the recommended synthetic routes for 1-Methyl-2-formyl-1H-imidazole-5-carboxylic acid tert-butyl ester, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves sequential functionalization of the imidazole core:

Imidazole Ring Formation : Use a Debus-Radziszewski reaction with glyoxal, ammonia, and a ketone precursor to construct the core.

Formylation : Introduce the formyl group at the 2-position via Vilsmeier-Haack conditions (POCl3/DMF) under anhydrous conditions to avoid hydrolysis .

Esterification : Protect the 5-carboxylic acid using Boc2O (di-tert-butyl dicarbonate) in THF with catalytic DMAP at 0°C to minimize side reactions .
Optimization Tips :

  • Monitor intermediates via TLC (e.g., EtOAc/hexane 4:1 v/v) .
  • Purify via column chromatography (silica gel, hexane/EtOAc gradient) and recrystallize in methanol for high-purity crystals .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should be analyzed?

Methodological Answer:

  • FTIR : Confirm the formyl group (C=O stretch ~1700 cm⁻¹) and tert-butyl ester (C-O stretch ~1150 cm⁻¹). Compare with reference spectra of methyl 1-methylimidazole carboxylates .
  • ¹H/¹³C NMR :
    • ¹H: Tert-butyl protons appear as a singlet at δ 1.4 ppm. The formyl proton resonates as a singlet near δ 9.8 ppm .
    • ¹³C: The ester carbonyl (C=O) appears at ~165 ppm, and the formyl carbon at ~190 ppm .
  • HPLC-UV : Use a C18 column with a gradient of water/acetonitrile (0.1% TFA). Retention time and UV profile (λ = 254 nm) should match a certified reference standard .

Advanced: How should researchers address contradictions between theoretical (DFT) and experimental (X-ray) structural data for this compound?

Methodological Answer:
Discrepancies often arise from solvent effects or crystal packing. Resolve by:

SC-XRD : Obtain single-crystal data to validate bond lengths and angles .

DFT Refinement : Optimize geometry at the B3LYP/6-311G(d,p) level, incorporating solvent effects via the Polarizable Continuum Model (PCM) .

Hirshfeld Analysis : Quantify intermolecular interactions (e.g., H-bonding, π-π stacking) to explain deviations in crystal structures .

Advanced: What methodologies are recommended for profiling organic impurities, particularly propylene glycol esters, in this compound?

Methodological Answer:
Follow USP40 guidelines (Organic Impurities, Procedure 2 ):

Sample Prep : Dissolve in anhydrous DMF to prevent ester hydrolysis.

HPLC Method :

  • Column: Polar-embedded C18 (e.g., Zorbax SB-Phenyl).
  • Mobile Phase: Gradient of 0.1% H3PO4 in water/acetonitrile.
  • Detection: UV at 210 nm for ester quantification .

Validation : Use external calibration with methyl 1-(1-phenylethyl)-1H-imidazole-5-carboxylate as a reference standard .

Basic: What environmental factors significantly impact the stability of this compound, and how should storage conditions be optimized?

Methodological Answer:

  • Temperature : Store at -20°C in sealed vials; TGA shows thermal decomposition onset >150°C .
  • pH : Avoid aqueous solutions (pH <4 or >8) to prevent ester hydrolysis .
  • Light : Use amber glassware to protect the formyl group from photodegradation .

Advanced: How can thermal degradation pathways be elucidated using coupled DSC-TGA-MS analysis?

Methodological Answer:

Experimental Setup :

  • Heat from 25–400°C at 10°C/min under N2.
  • DSC : Identify endothermic (melting) and exothermic (decomposition) events .
  • TGA-MS : Correlate mass loss with evolved gases (e.g., CO2 from decarboxylation at ~200°C) .

Kinetic Modeling : Apply the Flynn-Wall-Ozawa method to calculate activation energy (Ea) for degradation steps .

Advanced: What strategies mitigate side reactions during the introduction of the tert-butyl ester group?

Methodological Answer:

  • Protection-Deprotection : Temporarily protect the formyl group as a dimethyl acetal during Boc activation .
  • Low-Temperature Reaction : Perform tert-butylation at 0°C with Boc2O and DMAP to suppress tert-butyl ether formation .
  • Quenching : Terminate the reaction with aqueous NH4Cl to hydrolyze excess Boc2O .

Advanced: How to resolve conflicting purity assessments between HPLC and NMR data?

Methodological Answer:

HPLC Reanalysis : Use orthogonal methods (e.g., HILIC vs. reverse-phase) to detect polar impurities .

qNMR : Quantify residual solvents or non-UV-active impurities (e.g., DMF) using ¹H NMR with maleic acid as an internal standard .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.